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9-cis-Astaxanthin - 113085-04-4

9-cis-Astaxanthin

Catalog Number: EVT-3455897
CAS Number: 113085-04-4
Molecular Formula: C40H52O4
Molecular Weight: 596.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-cis-Astaxanthin is a geometrical isomer of Astaxanthin, a keto-carotenoid belonging to the xanthophyll subclass. [, , ] Astaxanthin and its isomers are potent antioxidants, surpassing other carotenoids like lutein, zeaxanthin, canthaxanthin, and β-carotene in their activity. [] They are even considered more potent than α-tocopherol. []

Astaxanthin exists naturally in various forms, including free astaxanthin and astaxanthin esters, which are formed by esterification with fatty acids. [, ] These compounds contribute to the red pigmentation observed in various organisms, including crustaceans like shrimp and krill, microalgae like Haematococcus pluvialis, and yeast like Phaffia rhodozyma. [, , , , ]

While all-trans-astaxanthin is the most abundant isomer found in nature, 9-cis-astaxanthin and 13-cis-astaxanthin are also present in significant quantities. [, , ] These cis isomers often arise from the isomerization of all-trans-astaxanthin due to exposure to factors like light, heat, and certain metal ions like Cu(II). [, , ]

Source

Astaxanthin is primarily sourced from microalgae such as Haematococcus pluvialis and yeast like Phaffia rhodozyma. These organisms synthesize astaxanthin through biosynthetic pathways that convert precursor compounds like β-carotene into astaxanthin via enzymatic reactions. Additionally, synthetic methods are employed to produce astaxanthin from petrochemical sources.

Classification

Astaxanthin belongs to the class of compounds known as carotenoids, which are tetraterpenoids characterized by their long carbon chains and conjugated double bonds. It is classified as a ketocarotenoid due to the presence of keto groups in its molecular structure.

Synthesis Analysis

Methods

Astaxanthin can be synthesized through both natural and synthetic routes:

  1. Microbial Fermentation: This method utilizes microorganisms like Haematococcus pluvialis and Phaffia rhodozyma. The biosynthesis involves:
    • Stage 1: Synthesis of β-carotene.
    • Stage 2: Conversion of β-carotene into astaxanthin through hydroxylation and ketolation processes.
  2. Chemical Synthesis: Synthetic astaxanthin is produced through a multi-step process involving:
    • Hydroxylation of canthaxanthin.
    • Oxidation of zeaxanthin.
    • The Wittig reaction to form various stereoisomers.

Technical Details

The production efficiency can be enhanced by optimizing fermentation conditions such as temperature, pH, light exposure, and nutrient availability. For instance, engineered strains of Synechococcus sp. have been developed to produce astaxanthin more efficiently by integrating specific genes responsible for its biosynthesis.

Molecular Structure Analysis

Structure

Astaxanthin has a complex molecular structure characterized by a polyene chain with multiple conjugated double bonds and functional groups. The chemical formula for astaxanthin is C₁₈H₁₈O₃, and its molecular weight is approximately 276.25 g/mol.

Data

  • Molecular Formula: C₁₈H₁₈O₃
  • Molecular Weight: 276.25 g/mol
  • Isomeric Forms: Astaxanthin exists in several stereoisomeric forms; the (9Z) form is one of the most biologically active variants.
Chemical Reactions Analysis

Reactions

Astaxanthin undergoes various chemical reactions during its biosynthesis:

  1. Biosynthetic Pathway:
    • Conversion of geranylgeranyl diphosphate to phytoene.
    • Sequential desaturation and cyclization to form β-carotene.
    • Hydroxylation and ketolation reactions convert β-carotene into astaxanthin.
  2. Degradation Reactions: Astaxanthin can degrade under light exposure or extreme pH conditions, leading to loss of its antioxidant properties.

Technical Details

The key enzymes involved in the synthesis include:

  • β-carotene hydroxylase (CRTR-B)
  • β-carotene ketolase (CrtW)

These enzymes facilitate the conversion processes essential for astaxanthin production.

Mechanism of Action

Process

Astaxanthin exerts its biological effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage.

Data

Research indicates that astaxanthin can enhance immune response, reduce inflammation, and improve skin health by mitigating UV-induced damage. Its bioavailability varies based on dietary sources and preparation methods.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dark red to orange crystalline powder.
  • Solubility: Fat-soluble; insoluble in water but soluble in organic solvents like ethanol and acetone.
  • Stability: Sensitive to heat, light, and oxygen; requires careful handling during extraction and storage.

Chemical Properties

  • Melting Point: Approximately 190–192 °C.
  • Absorption Spectrum: Strong absorption in the UV-visible range, particularly around 480 nm.
Applications

Scientific Uses

Astaxanthin has several applications in various fields:

  1. Nutraceuticals: Used as a dietary supplement for its antioxidant properties.
  2. Cosmetics: Incorporated into skincare products for its anti-aging effects.
  3. Aquaculture: Added to fish feed to enhance the color of farmed salmon and trout.
  4. Pharmaceuticals: Investigated for potential therapeutic effects against chronic diseases related to oxidative stress.

Properties

CAS Number

113085-04-4

Product Name

Astaxanthin, (9Z)-

IUPAC Name

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one

Molecular Formula

C40H52O4

Molecular Weight

596.8 g/mol

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19-,30-20+/t35-,36-/m0/s1

InChI Key

MQZIGYBFDRPAKN-QHKQXWLXSA-N

SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C

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